molecular formula C12H16N2O3 B13061595 tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate

tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B13061595
M. Wt: 236.27 g/mol
InChI Key: XHTXISJZFDHGDE-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. Subsequent reduction of the aldehyde group with sodium borohydride in methanol yields an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
  • 1-Piperidinecarboxylic acid, 4-tert-Butyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]

Uniqueness

tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl 4-hydroxy-2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-5-4-8-9(14)6-13-7-10(8)15/h6-7,15H,4-5H2,1-3H3

InChI Key

XHTXISJZFDHGDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=NC=C21)O

Origin of Product

United States

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